molecular formula C17H18N6O5S B6055795 NoName

NoName

Cat. No. B6055795
M. Wt: 418.4 g/mol
InChI Key: NUYBQJCATJCVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. The compound is known for its ability to interact with biological systems, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Scientific Research Applications of “NoName”

Crystallographic Studies

  • Application : A study on the NONO (Non-POU domain-containing octamer-binding protein) illustrated its role in nuclear gene regulation and its medical significance. The research overcame challenges in purification, data collection, and noncrystallographic symmetry, using L-proline for stabilizing NONO homodimers, enabling crystallography and solution small-angle X-ray structure determination (Knott et al., 2016).

Geometric Data Analysis

  • Application : NONO relates to non-Euclidean data analysis in various scientific fields such as computational social sciences, communications, brain imaging, genetics, and computer graphics. It is crucial in large and complex geometric data analysis (Bronstein et al., 2016).

Linkage in Genetic Engineering

  • Application : NONO's involvement in genetic engineering technology development was examined through non-patent citation analysis, indicating significant impact from scientific research on technology development (Lo, 2009).

iPSC Line Generation

  • Application : Research on NONO led to the generation of a homozygous NONO knockout human induced pluripotent stem cell (iPSC) line, providing a platform for studying pathogenic mechanisms related to NONO mutations (Yi et al., 2020).

Nonhuman Primate Research

  • Application : NONO's importance is highlighted in nonhuman primate research for its similarity to humans in physiology, neuroanatomy, and cognition, playing a vital role in medical and scientific advances (Phillips et al., 2014).

Cancer Research

  • Application : NONO's multifunctional role in gene regulation and its involvement in tumorigenesis and cancer progression, suggesting its potential as a biomarker or therapeutic target for cancers (Feng et al., 2020).

Traditional Medicine

  • Application : Research on Morinda citrifolia (Noni) explores its therapeutic effects, including antibacterial, antiviral, and antitumor properties, highlighting its nutritional and medicinal value (Wang et al., 2002).

Genetic Disorders

  • Application : Studies on NONO variants reveal their association with congenital heart defects and left ventricular non-compaction in males, enhancing understanding of genetic disorders (Scott et al., 2016).

Ecological Research

  • Application : NONO aids in noninvasive genetic approaches, improving studies in molecular ecology and conservation genetics, showing significance in wildlife research and management (Beja-Pereira et al., 2009).

properties

IUPAC Name

(7Z)-N-(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5S/c1-4-28-17(25)12-10-6-5-7-11(10)29-15(12)18-14(24)13-8(2)19-22-16(23(26)27)9(3)20-21(13)22/h4-7H2,1-3H3,(H-,18,19,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYBQJCATJCVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N=C(C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)/N=C(/C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)\[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}-2,6-dimethyl-7-nitro[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.